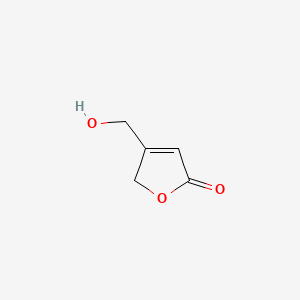

2(5H)-Furanone, 4-(hydroxymethyl)-

Descripción

Contextualization within Furanone Chemistry Research

Furanones are broadly classified into 2(3H)-, 2(5H)-, and 3(2H)-furanones, based on the position of the carbonyl group and the double bond within the ring. foreverest.netresearchgate.net The 2(5H)-furanone structure, to which 4-(hydroxymethyl)-2(5H)-furanone belongs, is a recurring feature in numerous biologically active natural products and synthetic compounds. researchgate.netresearchgate.net These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive targets for medicinal chemists. benthamscience.comresearchgate.netresearchgate.net The presence of the hydroxymethyl group at the 4-position of the furanone ring in the title compound provides a reactive handle for further chemical modifications, enhancing its utility as a versatile intermediate in organic synthesis. researchgate.net

Historical Perspectives on Furanone Research and Discoveries

The study of furanones has a rich history, initially driven by the isolation and characterization of naturally occurring derivatives. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) was first identified in 1960 as a product of the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govresearchgate.net This discovery spurred interest in the sensory properties of furanones and their role in food chemistry. mdpi.comresearchgate.net Over the decades, research expanded to include the synthesis of various furanone analogs and the investigation of their biological activities. ekb.eg Early synthetic methods often involved multi-step processes, but the continual development of new synthetic strategies has made these valuable compounds more accessible for research. The recognition of furanones as important pharmacophores has fueled ongoing efforts to design and synthesize novel derivatives with improved therapeutic potential. researchgate.net

Current Research Landscape and Emerging Areas

Contemporary research on furanones is both broad and deep, with significant focus on the synthesis of novel derivatives and the exploration of their therapeutic applications. foreverest.net The 2(5H)-furanone skeleton, in particular, is a key component in the development of innovative drugs. foreverest.net Current investigations are exploring the use of 2(5H)-furanone derivatives as antimicrobial agents, with studies showing their ability to inhibit the growth of pathogenic bacteria and prevent biofilm formation. nih.gov The synthesis of new chiral 2(5H)-furanone compounds is another active area of research, as the stereochemistry of these molecules can significantly influence their biological activity. nih.gov Furthermore, the development of efficient and sustainable synthetic methods for preparing furanone derivatives, such as the use of heterogeneous catalysts, is a growing field of interest. rsc.org The versatility of the furanone ring system ensures its continued importance in medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMEYAHRFTDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230780 | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80904-75-2 | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)-2(5H)-furanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Synthesis and Derivatization of 2 5h Furanone, 4 Hydroxymethyl

Chemical Synthesis Pathways

Chemical synthesis provides a direct and often high-yield approach to producing 2(5H)-Furanone, 4-(hydroxymethyl)- and its derivatives. These methods involve a range of strategies from conventional multi-step reactions to more advanced and efficient cascade and selective synthesis techniques.

Conventional methods for synthesizing furanone structures often involve multi-step processes. For instance, the synthesis of 3-bromo-4-(bromomethyl)-2(5H)-furanone has been achieved starting from 4-(hydroxymethyl)-2(5H)-furanone. This process involves the addition of bromine followed by dehydrobromination, albeit with modest yields. unipi.it Another example is the preparation of 5-hydroxy-4-methyl-2(5H)-furanone through the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid. google.com This method can be optimized by using catalytic amounts of methanol (B129727) as a solubilizer. google.com

A different approach involves the aldol (B89426) condensation of 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions, followed by dehydration and ozonolysis to yield 2,5-dialkyl-4-hydroxy-3(2H)-furanones. google.com These conventional strategies, while effective, can sometimes be limited by factors such as the number of steps, use of harsh reagents, and moderate yields.

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer a more efficient and atom-economical approach to furanone synthesis. An example is the base-mediated tandem acyl shift/cyclization/decarbonylation of aroylmethyl 2-alkynoates to produce 4,5-disubstituted furan-2(5H)-ones. researchgate.net This one-step process forms both a carbon-oxygen and a carbon-carbon bond. researchgate.net

Regioselective and stereoselective control are crucial for synthesizing specific isomers of substituted furanones. For example, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base proceeds with high regioselectivity to yield 4-thiosubstituted products. nih.gov Stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones can be reacted with aromatic thiols under basic conditions to produce novel thioethers with specific stereochemistry. nih.gov

Furthermore, organocatalytic asymmetric direct vinylogous aldol reactions of 2(5H)-furanone can produce diastereomerically and enantiomerically enriched 5-substituted 2(5H)-furanones. medchemexpress.com These methods are vital for creating chiral furanone derivatives with potential biological activity.

Commonly available precursors from biomass or industrial processes are often utilized for the synthesis of 2(5H)-Furanone, 4-(hydroxymethyl)- and related compounds.

Furfural (B47365) Oxidation: Furfural, a renewable platform chemical derived from lignocellulosic biomass, can be oxidized to produce furanone derivatives. researchgate.netrsc.org For instance, the oxidation of furfural with hydrogen peroxide can yield 2(5H)-furanone. researchgate.netrsc.org The oxidation of furfural with performic acid, followed by isomerization, is another established method. orgsyn.org More recently, electrocatalytic oxidation of furfural using metal chalcogenide catalysts has been shown to produce 5-hydroxy-2(5H)-furanone with high selectivity and conversion. rsc.org This process involves C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization. rsc.org Another approach involves the oxidation of furfural using a titanium silicate (B1173343) molecular sieve catalyst to efficiently produce 5-hydroxy-2(5H)-furanone. rsc.org

Mucochloric Acid Derivatives: Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its bromo analog, mucobromic acid, are versatile precursors for a wide range of furanone derivatives. nih.govmdpi.com These compounds possess multiple reactive sites, including two halogen atoms and a hydroxyl group, allowing for various chemical transformations. nih.govmdpi.comnih.gov For example, the hydroxyl group can be converted into ethers, esters, or carbamates. nih.gov The halogen atoms can be substituted through reactions like Suzuki coupling to introduce aryl groups. researchgate.netmdpi.com The reaction of mucochloric acid with amino alcohols can lead to the formation of 5-(ω-hydroxyalkylamino) mucochloric acid derivatives. nih.gov

The following table summarizes some of the key synthetic routes from these precursors:

| Precursor | Reagents and Conditions | Product | Reference |

| Furfural | Hydrogen peroxide, Trifluoroacetic acid | 2(5H)-Furanone | researchgate.net |

| Furfural | Performic acid, N,N-dimethylaminoethanol | 2(5H)-Furanone | orgsyn.org |

| Furfural | CuS nanosheets (electrocatalyst), H₂O | 5-hydroxy-2(5H)-furanone | rsc.org |

| Mucochloric acid | l-menthol (B7771125) or l-borneol, acid catalyst | 5-Menthyloxy- or 5-Bornyloxy-3,4-dihalo-2(5H)-furanones | nih.gov |

| Mucochloric acid | Methyl chloroformate, Diisopropylethylamine, then amino alcohol | 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones | nih.gov |

Enzymatic and Biotechnological Synthesis Approaches

Biotechnological methods offer a greener and more sustainable alternative to chemical synthesis for producing furanones. These approaches often utilize whole microbial cells or isolated enzymes as biocatalysts.

The biocatalytic production of furanones has been explored using various microorganisms and enzymes. While much of the research has focused on the synthesis of related compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the principles can be applied to other furanone derivatives. cnif.cnnih.gov

For instance, the biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, into 2,5-bis(hydroxymethyl)furan (BHMF) has been achieved using whole cells of microorganisms like Meyerozyma guilliermondii and Fusarium striatum. nih.govmdpi.com These biocatalytic reductions are highly selective and can be performed under mild conditions. nih.govmdpi.com Although not directly producing 2(5H)-Furanone, 4-(hydroxymethyl)-, these examples highlight the potential of biocatalysis in modifying furan-based structures.

Enzymes have also been used in the synthesis of furanone derivatives. For example, sucrose (B13894) phosphorylase has been employed for the biomimetic enzymatic synthesis of 3(2H)-furanone glucosides. nih.govresearchgate.net This demonstrates the potential for enzymatic modification of the furanone core. The following table provides examples of biocatalytic transformations related to furanone production.

| Substrate | Biocatalyst | Product | Key Findings | Reference |

| 5-Hydroxymethylfurfural (HMF) | Meyerozyma guilliermondii SC1103 (resting cells) | 2,5-bis(hydroxymethyl)furan (BHMF) | High tolerance to HMF; 86% yield with >99% selectivity. | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | Fusarium striatum | 2,5-bis(hydroxymethyl)furan (DHMF) | 95% yield and 98% selectivity at bioreactor scale. | mdpi.com |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Sucrose phosphorylase | HDMF 4-O-α-D-glucopyranoside | Enzymatic glucosylation to stabilize the furanone. | nih.govresearchgate.net |

Genetic Engineering and Enzyme Expression for Enhanced Yields

The biotechnological production of furanones is an area of active research, with genetic engineering and enhanced enzyme expression being key strategies to improve yields. While much of the research has focused on related furanone structures like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), the principles are applicable to the synthesis of 2(5H)-Furanone, 4-(hydroxymethyl)-.

The biosynthesis of furanones in organisms like strawberries involves specific enzymes. For instance, the final step in the formation of HDMF is catalyzed by an enone oxidoreductase (FaEO), which reduces the exocyclic double bond of its precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govgenome.jp This reaction is dependent on NAD(P)H as a cofactor. nih.gov

Researchers have successfully expressed the gene for this enzyme (FaQR) in Escherichia coli to study its function and catalyze the formation of HDMF. nih.gov The development of biotechnological processes for furanone synthesis requires the availability of such biosynthetic enzymes. nih.govresearchgate.net Genetic engineering can be employed to overexpress these enzymes in microbial hosts, leading to significantly enhanced production yields. The enzyme from strawberry, for example, can also act on derivatives substituted at the methylene (B1212753) group, indicating a potential for producing a variety of furanone structures. genome.jp

Key enzymes and their roles in furanone biosynthesis are detailed in the table below.

| Enzyme Name | Abbreviation | Source Organism | Substrate | Product | Reference |

| Enone oxidoreductase | FaEO | Fragaria x ananassa (Strawberry) | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | nih.gov |

| Quinone oxidoreductase | FaQR | Fragaria x ananassa (Strawberry) | Putative precursor | HDMF | nih.gov |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation represents a practical and efficient method for producing furanone derivatives. This approach utilizes entire microbial cells, such as E. coli, which have been genetically engineered to express specific enzymes. This method avoids the need for costly and time-consuming enzyme purification.

A notable application of this system is in the glucosylation of furanones. nih.gov Glucosylation can enhance the water solubility and stability of small molecules. In one study, a high-throughput whole-cell biotransformation system was developed to screen a library of plant glucosyltransferases (UGTs) expressed in E. coli. nih.gov This system successfully identified numerous UGTs capable of glucosylating high-impact aroma furanones like sotolone and maple furanone. nih.gov

The process involves adding the furanone substrate to a culture of the engineered E. coli. The cells then take up the substrate and the expressed UGT catalyzes the transfer of a glucose molecule to the furanone. Upscaling this biotechnological process has achieved significant titers, with yields of 5.3 g/L for sotolone glucoside and 7.2 g/L for maple furanone glucoside. nih.gov This demonstrates the potential for economical production of novel furanone derivatives using whole-cell systems. nih.gov

The table below summarizes the results of a whole-cell biotransformation screening for furanone glucosylation.

| Furanone Substrate | Number of Active UGTs Identified | Most Efficient UGT Families | Achieved Titer (Upscaled) | Reference |

| Sotolone | 25 | 71, 72, 73, 76, 84, 85, 92 | 5.3 g/L | nih.gov |

| Maple furanone | 24 | 71, 72, 73, 76, 84, 85, 92 | 7.2 g/L | nih.gov |

| Furaneol | 15 | 71, 72, 73, 75, 76, 84, 85, 92 | Not Reported | nih.gov |

| Homofuraneol | 18 | 71, 72, 73, 75, 76, 84, 85, 92 | Not Reported | nih.gov |

Synthesis of Analogs and Derivatives of 2(5H)-Furanone, 4-(hydroxymethyl)-

The synthesis of analogs and derivatives allows for the modification of the basic furanone scaffold to explore structure-activity relationships and develop compounds for specific applications.

Halogenated furanones have garnered significant interest, particularly for their activity as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa. nih.gov The synthesis of these analogs often starts from halogenated precursors. For example, 3,4-dihalo-2(5H)-furanones can be prepared from commercially available mucochloric and mucobromic acids through acid-catalyzed reactions with alcohols. researchgate.net

A study focused on developing quorum sensing inhibitors designed and synthesized a series of analogs based on a 5-hydroxyl-3,4-halogenated-5H-furan-2-one core structure. nih.gov These core structures were further modified by introducing alkyl chains, a vinyl bromide group, or aromatic rings at the C-5 position to investigate how these changes affect biological activity. nih.gov This approach allows for the systematic exploration of chemical space around the halogenated furanone scaffold to optimize desired properties. nih.gov

Controlling the stereochemistry during the synthesis of furanone derivatives is critical, as different stereoisomers can exhibit vastly different biological activities. Several strategies have been developed to achieve high stereoselectivity.

One approach involves using chiral starting materials. For instance, optically active 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones have been synthesized from l-menthol and l-borneol, respectively. researchgate.netmdpi.com The initial reaction often produces a mixture of diastereomers at the C-5 position of the furanone ring, which can then be separated to yield stereochemically pure compounds for further derivatization. researchgate.net

Another powerful method is the use of stereoselective reactions. A concise synthesis of chiral (-)-(R)-5-(4-hydroxy-butyl)-2(5H)-furanone with an enantiomeric excess greater than 99% was achieved through a novel oxidative fragmentation of a bicyclic precursor mediated by Koser's reagent ([PhI(OH)OTs]). nih.gov This demonstrates how specific reagents and reaction pathways can be designed to control the formation of a single desired stereoisomer. nih.gov

The development of chiral furanone analogs is often driven by the need for highly specific molecular probes or therapeutic candidates. By synthesizing optically active derivatives, researchers can target biological systems with greater precision.

For example, a series of novel chiral sulfanyl (B85325) and sulfonyl derivatives of 2(5H)-furanone were synthesized using stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. mdpi.com These chiral thioethers were then oxidized to the corresponding sulfones. mdpi.com The resulting compounds were investigated for their antimicrobial activity, with one leading compound showing prominent activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com

In another application, the chiral synthon (-)-(R)-5-(4-hydroxy-butyl)-2(5H)-furanone was synthesized and utilized in the formal total synthesis of (+)-dubiusamine A, a pyrrolizidine (B1209537) alkaloid. nih.gov This highlights the role of chiral furanone derivatives as valuable building blocks in the synthesis of complex natural products. nih.gov

Natural Occurrence and Biosynthesis of 2 5h Furanone, 4 Hydroxymethyl

Isolation and Identification from Natural Sources

The identification of 2(5H)-Furanone, 4-(hydroxymethyl)- from natural origins has been documented in a limited number of plant and microbial species. The methods of isolation typically involve solvent extraction followed by various chromatographic and spectroscopic techniques to identify and quantify the compound.

Scientific literature has confirmed the presence of 2(5H)-Furanone, 4-(hydroxymethyl)- in specific plant species.

Patrinia villosa

The most definitive identification of this compound in a botanical source is from the plant Patrinia villosa. This traditional medicinal herb has been the subject of phytochemical analysis, which has led to the isolation and characterization of numerous compounds, including (S)-5-hydroxymethyl-2(5H)-furanone, a stereoisomer of 2(5H)-Furanone, 4-(hydroxymethyl)-. The isolation from this plant underscores its role as a natural product within the plant kingdom.

Hemsleya ellipsoidea

To date, comprehensive phytochemical analyses of Hemsleya ellipsoidea have not specifically reported the isolation of 2(5H)-Furanone, 4-(hydroxymethyl)-. While this plant is known to contain various bioactive compounds, the presence of this particular furanone has not been documented in available scientific literature.

Nephelium lappaceum

The rambutan fruit, Nephelium lappaceum, has been studied for its chemical constituents, particularly in the peel. While these analyses have identified related furan (B31954) derivatives such as 5-hydroxymethylfurfural (B1680220) and 2-furan-carboxaldehyde, the specific compound 2(5H)-Furanone, 4-(hydroxymethyl)- has not been reported as a constituent of this fruit. nih.govnih.govresearchgate.netjournalair.comresearchgate.net This suggests that while the furan chemical scaffold is present, the specific hydroxymethylated furanone of interest may not be a primary metabolite in this species.

Table 1: Documented Botanical Sources of 2(5H)-Furanone, 4-(hydroxymethyl)- and Related Compounds

| Botanical Source | Compound Identified | Notes |

| Patrinia villosa | (S)-5-hydroxymethyl-2(5H)-furanone | Confirmed isolation of the stereoisomer. |

| Hemsleya ellipsoidea | Not Reported | No available data confirms the presence of the compound. |

| Nephelium lappaceum | 5-hydroxymethylfurfural, 2-furan-carboxaldehyde | Related furan derivatives have been identified, but not the target compound. nih.govnih.govresearchgate.netjournalair.comresearchgate.net |

The production of furanones through microbial fermentation, particularly by yeast, is a known phenomenon, often contributing to the flavor profiles of fermented foods and beverages. nih.govepa.govmdpi.com However, the majority of research in this area has focused on other furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.govepa.gov

While some yeast species are known to produce furanones, specific documentation of 2(5H)-Furanone, 4-(hydroxymethyl)- as a direct product of yeast fermentation is limited in the current scientific literature. The biosynthesis of related furanones in yeast often involves intermediates of sugar metabolism. nih.govmdpi.com

Furanones are recognized as significant compounds in food chemistry, often formed during the thermal processing of foods through the Maillard reaction—a chemical reaction between amino acids and reducing sugars. nih.govimreblank.chresearchgate.netnih.gov This reaction is responsible for the development of color, aroma, and flavor in many cooked foods.

While a variety of furan and furanone derivatives are known to be products of the Maillard reaction, direct evidence for the formation of 2(5H)-Furanone, 4-(hydroxymethyl)- through this pathway is not yet firmly established in the scientific literature. Research has more commonly identified related compounds such as 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) from pentoses and HDMF from hexoses. nih.govimreblank.ch The formation of these compounds generally proceeds through the degradation of sugars and their interaction with amino acids. nih.gov

Elucidation of Biosynthetic Pathways

The precise biosynthetic pathway leading to 2(5H)-Furanone, 4-(hydroxymethyl)- has not been fully elucidated. However, insights can be drawn from the established pathways of other structurally related furanones.

In plants, the biosynthesis of furanones is an enzymatically controlled process. For instance, the biosynthesis of the well-studied strawberry furanone, HDMF, involves precursors from the pentose (B10789219) phosphate (B84403) pathway. nih.govwikipedia.org A key step in the formation of some furanones is the action of UDP-glucosyltransferases (UGTs), which can glucosylate furanone structures. nih.govnih.gov This suggests that the biosynthesis of 2(5H)-Furanone, 4-(hydroxymethyl)- in plants likely involves a series of enzymatic reactions, potentially starting from a sugar precursor. The general synthesis of 2(5H)-furanones can be achieved through the oxidation of furfural (B47365). wikipedia.org

In yeast, the formation of furanones is also linked to sugar metabolism. For example, some furanones are produced from intermediates of the pentose phosphate cycle. nih.govmdpi.com While a specific enzymatic pathway for 2(5H)-Furanone, 4-(hydroxymethyl)- in yeast has not been detailed, it is plausible that its formation would follow a similar route involving the enzymatic conversion of sugar phosphates.

The identification of specific biosynthetic intermediates for 2(5H)-Furanone, 4-(hydroxymethyl)- remains an area for further research. Based on the biosynthesis of other furanones, potential precursors could include phosphorylated sugars and their degradation products. For example, in the Maillard reaction, 1-deoxyosones are key intermediates in the formation of some furanones. nih.govimreblank.ch In the biosynthesis of HDMF in strawberries, D-fructose 6-phosphate has been identified as a likely precursor. nih.govwikipedia.org It is conceivable that similar sugar-derived intermediates are involved in the biosynthesis of 2(5H)-Furanone, 4-(hydroxymethyl)-.

Role of Specific Enzymes (e.g., quinone oxidoreductase, glucosyltransferases) in Furanone Biogenesis

There is currently no specific information available in the scientific literature detailing the role of quinone oxidoreductase or glucosyltransferases in the biogenesis of 2(5H)-Furanone, 4-(hydroxymethyl)-.

While these enzyme classes are crucial in the biosynthesis of other furanones, such as the reduction of precursors by quinone oxidoreductase to form HDMF in strawberries guidechem.com and the glucosylation of HDMF by glucosyltransferases to create stable, non-volatile derivatives, guidechem.com no such pathway has been identified for 2(5H)-Furanone, 4-(hydroxymethyl)-.

Non-Enzymatic Formation Pathways

Maillard Reaction Contribution to Furanone Formation

The contribution of the Maillard reaction to the specific formation of 2(5H)-Furanone, 4-(hydroxymethyl)- is not described in the available research. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known pathway for the generation of various furanone derivatives, particularly in thermally processed foods. For instance, the reaction is known to produce significant flavor compounds like HDMF. However, specific intermediates and reaction conditions leading to 2(5H)-Furanone, 4-(hydroxymethyl)- have not been reported.

Degradation of Sugar Precursors in Non-Enzymatic Systems

Specific pathways for the formation of 2(5H)-Furanone, 4-(hydroxymethyl)- through the degradation of sugar precursors in non-enzymatic systems are not documented. The thermal or acid-catalyzed degradation of sugars is a fundamental route to producing various furan derivatives. For example, hexoses and pentoses can degrade and cyclize to form compounds like norfuraneol. However, the specific sugar precursors and degradation mechanisms that would lead to the formation of 2(5H)-Furanone, 4-(hydroxymethyl)- remain unelucidated.

Biological Activities and Mechanistic Research of 2 5h Furanone, 4 Hydroxymethyl

Antimicrobial Research and Associated Mechanisms

Research into the antimicrobial effects of the general 2(5H)-furanone structure and its many derivatives is extensive. nih.govresearchgate.netresearchgate.net These compounds are known to interfere with bacterial communication and survival. However, specific data for 2(5H)-Furanone, 4-(hydroxymethyl)- is not prominently featured in the available literature.

Inhibition of Bacterial Growth and Biofilm Formation Studies

Quorum Sensing (QS) Inhibition Mechanisms

Quorum sensing is a primary target for many furanone compounds, which act as antagonists to bacterial communication pathways, thereby reducing virulence and biofilm formation. nih.govfrontiersin.org The unsubstituted 2(5H)-furanone has been shown to inhibit QS mediated by N-Acylhomoserine lactone (AHL) signals across a range of bacterial species. nih.govresearchgate.net However, dedicated research investigating the specific QS inhibitory mechanisms and efficacy of 2(5H)-Furanone, 4-(hydroxymethyl)- is absent from the current body of scientific literature.

Antifungal Activities

Certain derivatives of 2(5H)-furanone have been investigated for their activity against fungal pathogens, including various Candida species. researchgate.netnih.gov These studies often report that specific structural modifications are key to the compound's antifungal potency. At present, there are no specific research articles detailing the antifungal properties or mechanisms of action for 2(5H)-Furanone, 4-(hydroxymethyl)-.

Antioxidant Properties and Reactive Oxygen Species Modulation Research

The antioxidant potential of furanones is a field of active investigation, with some derivatives showing pro-oxidant activities while others demonstrate protective, anti-oxidative functions. nih.gov This dual activity often depends on the specific chemical structure and the biological environment.

Free Radical Scavenging Capabilities

A structurally similar compound, 4-hydroxy-2-hydroxymethyl-5-methyl-3(2H)-furanone (HHMF), has been studied for its ability to interact with reactive oxygen species. nih.gov Research indicates that HHMF, in the presence of metal ions, can generate superoxide, hydrogen peroxide, and ultimately hydroxyl radicals, which can induce DNA strand breaks. nih.gov The DNA-breaking activity was inhibited by hydroxyl radical scavengers. nih.gov This suggests a complex pro-oxidant and radical-generating mechanism rather than a simple scavenging capability for this related molecule. However, specific studies measuring the direct free radical scavenging capabilities of 2(5H)-Furanone, 4-(hydroxymethyl)- are not available.

Protective Effects against Oxidative Stress

While some furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have been shown to confer protective effects against oxidative stress in certain biological models nih.govnih.gov, no such research has been published for 2(5H)-Furanone, 4-(hydroxymethyl)-. The ability of a furanone to protect against oxidative stress is highly dependent on its specific substituents, and therefore, findings from other derivatives cannot be extrapolated. nih.gov

Modulation of Cellular Processes and Disease Pathways

The furanone ring and its substituents play a critical role in the interaction with biological macromolecules, leading to the modulation of cellular functions, including proliferation, genetic integrity, and enzymatic activity.

Derivatives of the 2(5H)-furanone core have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. Studies on synthetic analogues have shown that specific substitutions on the furanone ring are key to their potency.

For instance, a series of 5-arylidene-2(5H)-furanone derivatives were synthesized and evaluated for cytotoxicity, with compounds like 5-(3-nitrobenzylidene)-2(5H)-furanone proving to be highly potent. nih.gov Similarly, new bis-2(5H)-furanone derivatives have been developed as potential anticancer agents. One such compound exhibited an IC₅₀ value of 12.1 μM against C6 glioma cells while showing lower toxicity to normal human cells. nih.gov The mechanism for this activity was linked to the induction of cell cycle arrest at the S-phase. nih.gov

Modifications to the furanone ring itself also heavily influence cytotoxicity. A study on derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid) found that introducing a branched alkoxy substituent at the C-5 position yielded the highest anticancer properties against the A549 non-small cell lung cancer cell line. nih.gov Certain derivatives from this study, compounds 12 and 15 , not only showed selectivity towards A549 cells but were also found to induce G2 phase cell cycle arrest and caspase-independent cell death. nih.gov In contrast, the related aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) was shown to arrest the cell cycle at the S and G2/M phases in yeast. nih.gov

Table 1: Cytotoxic Activity of Selected 2(5H)-Furanone Derivatives

| Compound Type | Specific Derivative Example | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Bis-2(5H)-furanone | Compound 4e | C6 glioma | IC₅₀ = 12.1 μM | nih.gov |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | Compound 12 | A549 (Lung Cancer) | Induces G2 arrest, synergistic with erlotinib | nih.gov |

| 5-Arylidene-2(5H)-furanone | 5-(3-nitrobenzylidene)-2(5H)-furanone | Various Cancer Cells | High Potency | nih.gov |

The interaction of furanone compounds with DNA is a significant area of toxicological and mechanistic research. Some halogenated derivatives are known for their potent mutagenicity. A prominent example is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection byproduct found in chlorinated drinking water, which is recognized as a powerful mutagen. nih.gov In silico studies suggest that the genotoxicity of MX and its analogues may arise from the formation of covalent DNA adducts, particularly with guanosine (B1672433) and adenosine. nih.gov The subsequent cleavage of a carbon-chlorine bond in these adducts can create highly oxidative intermediates capable of damaging adjacent nucleotides. nih.gov

The pro-oxidant activity of some furanones is another mechanism of DNA damage. Research has shown that certain 3(2H)-furanones can generate reactive oxygen species (ROS) in the presence of transition metals like copper. nih.gov This process leads to DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage. nih.govdntb.gov.ua However, it was noted in one study that while 3(2H)-furanones displayed this DNA-breaking activity, the related 2(5H)-furanones were found to be inactive under the same conditions, indicating a structural dependence for this specific effect. nih.gov Furthermore, some bis-2(5H)-furanone derivatives have been shown to significantly interact with DNA, suggesting that DNA binding is a potential target for their anticancer activity. nih.gov

The furanone scaffold has been implicated in the modulation of various enzymes. While specific oxidoreductase assays for 4-(hydroxymethyl)-2(5H)-furanone are not widely reported, studies on related compounds provide insight into this potential. The related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) was found to inhibit tyrosinase activity in B16 melanoma cells, suggesting a role in hyperpigmentation control. nih.gov

In a broader context, compounds containing a furanone-like lactone ring demonstrate significant enzyme interaction. Andrographolide, a natural diterpenoid lactone, has been identified as a non-ATP-competitive, substrate-competitive inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β). wikipedia.org Furthermore, halogenated furanones have been extensively studied for their ability to disrupt bacterial quorum sensing. psu.edu This is achieved not by inhibiting a single enzyme in a classical sense, but by modulating the activity of transcriptional regulator proteins, such as LuxR. The furanone renders the protein unable to bind to its target DNA promoter sequences, thereby inhibiting the expression of virulence genes. psu.edu This demonstrates that the furanone structure can effectively interfere with protein function and protein-DNA interactions, a key aspect of enzyme regulation.

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of furanone derivatives and their biological effects is crucial for designing more potent and selective therapeutic agents.

SAR studies have established clear correlations between specific functional groups on the 2(5H)-furanone scaffold and resulting biological activity.

Substitution at C-5: The nature of the substituent at the C-5 position is a major determinant of cytotoxicity. In studies of 5-arylidene-2(5H)-furanones, the introduction of electron-withdrawing groups like halogens or a nitro group onto the aromatic ring was shown to increase cytotoxic activity. nih.gov For 5-alkoxy derivatives of mucochloric acid, branched alkoxy groups led to higher anticancer properties compared to linear ones. nih.gov

Substitution at C-4: Modifications at the C-4 position appear to have a more subtle effect. In one study, altering the C-4 position of certain 2(5H)-furanone derivatives only slightly improved their anti-proliferative properties. nih.gov

Combined Substitutions: The combination of different functional groups can lead to potent and specific activities. For example, novel 2(5H)-furanone derivatives containing both a sulfonyl group and a terpene moiety (l-borneol) exhibited prominent antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 2: Structure-Activity Relationship Highlights for 2(5H)-Furanone Derivatives

| Structural Feature | Position | Observed Biological Response | Reference |

|---|---|---|---|

| Introduction of Halogen or Nitro group on Arylidene ring | C-5 | Increased cytotoxicity | nih.gov |

| Branched Alkoxy group | C-5 | Enhanced anticancer activity | nih.gov |

| Sulfonyl group and l-borneol moiety | - | Prominent antimicrobial activity | nih.gov |

| Benzidine core linking two furanone rings | - | Significant antitumor activity against glioma cells | nih.gov |

The 2(5H)-furanone ring can possess chiral centers, particularly at the C-5 position, as seen in (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. sigmaaldrich.com The stereochemistry of these centers can have a profound impact on biological activity, as interactions with chiral biological targets like enzymes and receptors are often stereospecific.

Research on optically active sulfur-containing 2(5H)-furanone derivatives highlights this importance. A leading compound from this series, possessing an l-borneol moiety, showed significant activity against Gram-positive bacteria. nih.gov A previous study examining the chemotype and antimicrobial activity of related derivatives found that the l-borneol moiety was an essential part of the molecule for its activity against B. cereus. researchgate.net

Advanced Analytical and Computational Research on 2 5h Furanone, 4 Hydroxymethyl

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of 2(5H)-Furanone, 4-(hydroxymethyl)-, providing detailed information about its atomic and molecular structure, as well as its vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2(5H)-Furanone, 4-(hydroxymethyl)-. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In a dichloromethane (B109758) extract of Helleborus lividus subsp. corsicus, the major component was identified as 5-hydroxymethyl-2(5H)-furanone. nih.gov The ¹H NMR spectrum showed characteristic signals for the olefinic protons, the methine proton, and the oxymethylene protons. nih.govyoutube.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the assignments. The COSY spectrum reveals correlations between the proton on the oxygen-bearing methine group (at ~5.17 ppm) and both the oxymethylene protons (~4.01 and 3.80 ppm) and one of the olefinic protons (~7.50 ppm). This olefinic proton, in turn, correlates with the other olefinic proton (~6.16 ppm). nih.gov These correlations provide clear evidence for the α,β-unsaturated lactone ring with a hydroxymethyl substituent at the C-5 position. nih.gov

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbon, the olefinic carbons, the oxygenated methine, and the oxymethylene carbon. youtube.com

Table of NMR Data for 5-hydroxymethyl-2(5H)-furanone

| Carbon Position | δ (¹³C; ppm) | DEPT | δ (¹H; ppm) | Multiplicity | HMBC Correlations | COSY Correlations |

|---|---|---|---|---|---|---|

| 1 | 173.52 | C=O | — | — | C2, C3 | — |

| 2 | 122.86 | CH | 6.16 | dd | C1, C3, C4 | H3 |

| 3 | 154.91 | CH | 7.50 | dd | C1, C2, C4, C5 | H2, H4 |

| 4 | 84.31 | CH | 5.17 | m | C2, C3, C5 | H3, H5a, H5b |

| 5 | 62.18 | CH₂ | 4.01, 3.80 | m | C3, C4 | H4 |

Data sourced from Maroselli et al., 2022. nih.gov

Mass spectrometry (MS) is a highly sensitive technique used for the identification of 2(5H)-Furanone, 4-(hydroxymethyl)- and its metabolites by determining their mass-to-charge ratio (m/z). When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

The electron ionization (EI) mass spectrum of 5-(Hydroxymethyl)-2(5H)-furanone is available on the NIST WebBook, providing a fingerprint for its identification. nist.gov While a detailed fragmentation pattern for this specific molecule is not extensively published, general fragmentation pathways for related 3(2H)-furanones have been proposed. imreblank.ch The fragmentation of furanone structures is influenced by the functional groups present, including the lactone ring, the hydroxyl group, and the double bond. libretexts.org Common fragmentation patterns for esters can involve cleavage next to the carbonyl group, and for alcohols, the loss of a water molecule is a possible fragmentation pathway. libretexts.org

In the context of metabolomics, MS-based approaches are invaluable for detecting and quantifying metabolites in biological systems. medchemexpress.com LC-MS/MS methods have been developed for the simultaneous determination of related furanone derivatives in complex matrices like baby food, demonstrating the utility of this technique for trace-level analysis. nih.gov

Predicted Fragmentation of 2(5H)-Furanone, 4-(hydroxymethyl)-

| Functional Group | Potential Fragmentation Pathway | Expected Fragment Loss |

|---|---|---|

| Primary Alcohol | Loss of water | M-18 |

| Lactone (Ester) | Cleavage adjacent to the carbonyl group | Variable based on cleavage point |

| Hydroxymethyl group | Loss of CH₂OH | M-31 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.

An experimental IR spectrum for (S)-(-)-5-Hydroxymethyl-2(5H)-furanone is available, which would show characteristic absorption bands. naturalspublishing.com The key functional groups in 2(5H)-Furanone, 4-(hydroxymethyl)- that give rise to distinct vibrational bands include:

O-H stretch: from the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

C=O stretch: from the lactone carbonyl group, expected in the range of 1740-1780 cm⁻¹ for a five-membered ring lactone.

C=C stretch: from the double bond within the furanone ring, usually found around 1640-1680 cm⁻¹.

C-O stretch: from the alcohol and the lactone ether linkage, appearing in the 1000-1300 cm⁻¹ region.

While detailed experimental Raman spectra for this specific compound are not readily found in the literature, computational methods such as Density Functional Theory (DFT) are often used to predict and assign vibrational frequencies for organic molecules. nih.goviarjset.comnih.gov These computational studies can provide a theoretical vibrational spectrum that complements the experimental data.

Expected IR Absorption Bands for 2(5H)-Furanone, 4-(hydroxymethyl)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Hydroxyl | ~3200-3600 (broad) |

| C-H Stretching (sp²) | Olefinic | ~3010-3100 |

| C-H Stretching (sp³) | Alkyl | ~2850-3000 |

| C=O Stretching | Lactone | ~1740-1780 |

| C=C Stretching | Olefinic | ~1640-1680 |

| C-O Stretching | Alcohol, Ether | ~1000-1300 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and stereochemistry. While a specific crystal structure for 2(5H)-Furanone, 4-(hydroxymethyl)- was not found in the surveyed literature, the technique has been successfully applied to related furanone derivatives. nih.govnist.gov For instance, the structure of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one was determined by X-ray crystallography, providing precise bond lengths, bond angles, and the crystal packing arrangement. nih.gov

For chiral molecules like 2(5H)-Furanone, 4-(hydroxymethyl)-, which has a stereocenter at the C-4 position, X-ray crystallography of a single crystal can unambiguously establish the R or S configuration. It has been noted that the naturally occurring form of 5-hydroxymethyl-2(5H)-furanone is predominantly the (S)-enantiomer. nih.gov This stereochemical information is critical as the biological activity of enantiomers can differ significantly.

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of 2(5H)-Furanone, 4-(hydroxymethyl)- from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of furanone derivatives. iomcworld.com The separation is based on the partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. google.com

Reverse-phase HPLC is a common mode used for these compounds. For example, an HPLC method for the analysis of furan (B31954) derivatives in coffee utilized a Zorbax Eclipse XBD-C8 column with a gradient mobile phase of 0.1% acetic acid in water and methanol (B129727). Another method for a related furanone employed a mobile phase of acetonitrile, water, and phosphoric acid. imreblank.ch The choice of column and mobile phase is critical for achieving good separation from other components in the sample. Detection is often performed using a diode-array detector (DAD) or a mass spectrometer (LC-MS). nih.gov

Example HPLC Conditions for Furanone Analysis

| Parameter | Condition 1 (for furan derivatives in coffee) | Condition 2 (for 4-Hydroxy-2,5-dimethyl-3(2H)furanone) imreblank.ch |

|---|---|---|

| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Gradient: A) 0.1% acetic acid in water, B) Methanol | Isocratic: Acetonitrile (MeCN) and water with phosphoric acid |

| Flow Rate | 0.5 mL/min | Not specified |

| Detection | Diode Array Detector (DAD) | Not specified (MS compatible with formic acid) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of 2(5H)-Furanone, 4-(hydroxymethyl)-, GC-MS is instrumental in its detection in various natural and processed samples. Due to its polarity and potential instability at high temperatures, derivatization is often employed to enhance its volatility and chromatographic behavior. nih.govresearchgate.net For instance, a common derivatization technique involves reacting the compound with agents like pentafluorobenzyl bromide to create a more stable and less polar derivative suitable for GC-MS analysis. nih.govresearchgate.net

GC-MS analysis of methanolic extracts has successfully identified 2(5H)-Furanone, 4-(hydroxymethyl)- among other bioactive compounds. florajournal.com The technique separates compounds based on their retention times in a chromatographic column, and the mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint for identification. florajournal.comthepharmajournal.com This allows for the precise determination of the compound's presence and relative abundance in a given sample. florajournal.com

Below is a table summarizing typical GC-MS findings for furanone compounds in various matrices.

| Compound | Matrix | Detection Method | Key Findings |

| 2(5H)-Furanone, 4-(hydroxymethyl)- | Methanolic extract of Holigarna grahamii | GC-MS | Identified as a bioactive constituent. florajournal.com |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Fruit samples (tomato, strawberry) | Derivatization followed by SPME-GC-MS | Quantified at concentrations ranging from 95 to 4852 µg/kg. nih.govresearchgate.net |

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Methanolic extract of Red Vitis vinifera pulp | GC-MS | Identified as a bioactive compound with antimicrobial and cell cycle arrest activity. wjpls.org |

High-Performance Anion Exchange Chromatography (HPAEC) for Precursor Analysis

High-Performance Anion Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a highly sensitive and selective method for the analysis of carbohydrates and their derivatives. mdpi.comnih.govcreative-biolabs.com This technique is particularly valuable for studying the precursors of 2(5H)-Furanone, 4-(hydroxymethyl)-, which are often sugar-based molecules. HPAEC-PAD can effectively separate and quantify complex mixtures of monosaccharides and oligosaccharides that can serve as precursors in the formation of furanones during thermal processing or fermentation. mdpi.comcreative-biolabs.com

The principle of HPAEC involves the separation of anionic compounds, such as carbohydrates at high pH, on an anion-exchange column. creative-biolabs.com PAD provides sensitive and direct detection of these non-chromophoric analytes. nih.govsigmaaldrich.com This method has been successfully applied to analyze the sugar profiles of various food products, which can give insights into the potential for furanone formation. mdpi.com For example, HPAEC-PAD has been used to characterize the carbohydrate composition of honey and other natural products, which are known to contain furanone compounds. mdpi.com

The table below illustrates the application of HPAEC-PAD in the analysis of relevant carbohydrate precursors.

| Analyte(s) | Matrix | Detection Method | Significance |

| Monosaccharides and Oligosaccharides | Honey | HPAEC-PAD | Characterization of sugar profiles to determine floral and geographical origin, which can correlate with the presence of furanone precursors. mdpi.com |

| Hyaluronan Oligosaccharides | Extracellular Matrix | HPAEC-PAD | Sensitive determination and separation of oligosaccharides, demonstrating the method's capability for analyzing complex carbohydrate mixtures. nih.govsigmaaldrich.com |

| Raffinose Family Oligosaccharides | Plant Seeds | HPAEC-PAD | Analysis of major water-soluble carbohydrates that can act as precursors to furanones. researchgate.net |

Computational Chemistry and Cheminformatics Studies

Computational approaches have become indispensable in modern chemical research, offering predictive insights into molecular properties and interactions, thereby complementing experimental data.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and other fundamental properties of 2(5H)-Furanone, 4-(hydroxymethyl)-. researchgate.netdntb.gov.ua These calculations can predict parameters like enthalpy of formation, rotational constants, and vibrational frequencies, which are crucial for understanding the compound's stability and reactivity. researchgate.net For instance, studies on furan and its derivatives have utilized Gaussian compound models to determine their thermodynamic properties. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's chemical reactivity and its potential to act as an electron donor or acceptor. dntb.gov.ua This information is vital for understanding its role in chemical reactions and biological processes.

The following table presents a summary of parameters that can be obtained from quantum chemical calculations for furanone-type structures.

| Computational Method | Calculated Property | Significance |

| Gaussian 4 (G4) Theory | Enthalpy of formation, rotational constants, IR spectra | Provides fundamental thermodynamic and spectroscopic data. researchgate.net |

| Density Functional Theory (DFT/B3LYP) | Optimized geometry, vibrational wavenumbers, Mulliken charges, MEP map, FMOs | Describes electronic structure, reactivity, and intermolecular interactions. dntb.gov.ua |

Molecular Dynamics and Docking Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like 2(5H)-Furanone, 4-(hydroxymethyl)-, and a biological target, typically a protein. nih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, providing a static picture of the interaction. nih.gov MD simulations, on the other hand, offer a dynamic view of the complex, revealing the stability of the binding and the conformational changes that may occur over time. nih.gov

These simulations are instrumental in drug discovery and development for identifying potential therapeutic targets and understanding the mechanism of action of bioactive compounds. For example, in silico studies have been conducted on flavonoids, which share structural similarities with furanones, to assess their potential as inhibitors of viral enzymes. nih.gov

| Simulation Technique | Purpose | Example Application |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Assessing the potential of flavonoid compounds to inhibit the Dengue Virus RNA-dependent RNA polymerase. nih.gov |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system to assess binding stability. | Evaluating the stability of the interaction between flavonoid inhibitors and the Dengue Virus polymerase. nih.gov |

Prediction of Pharmacokinetic Parameters in Research (e.g., ADME/Tox predictions)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in the early stages of drug discovery and chemical safety assessment. nih.gov Various computational models and web servers are available to predict these pharmacokinetic parameters for a given chemical structure, including that of 2(5H)-Furanone, 4-(hydroxymethyl)-.

These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities before committing to expensive and time-consuming experimental studies. nih.gov For example, predictions can be made for properties such as oral bioavailability, blood-brain barrier penetration, inhibition of cytochrome P450 enzymes, and potential for toxicity (e.g., mutagenicity, cardiotoxicity). nih.gov Studies on large databases of natural products have demonstrated the utility of in silico ADME/Tox profiling to characterize their therapeutic potential. nih.gov

The table below outlines some key ADME/Tox parameters that can be predicted computationally.

| ADME/Tox Parameter | Description | Importance in Research |

| Absorption | Prediction of oral absorption and bioavailability. | Assesses the potential for a compound to be absorbed into the bloodstream after oral administration. |

| Distribution | Prediction of distribution throughout the body, including blood-brain barrier penetration. | Indicates where the compound is likely to go in the body and if it can reach its target site. |

| Metabolism | Prediction of metabolic stability and potential for drug-drug interactions through inhibition of cytochrome P450 (CYP) enzymes. | Helps to understand how the compound is broken down in the body and its potential to affect the metabolism of other drugs. nih.gov |

| Excretion | Prediction of the primary routes of elimination from the body. | Provides insights into how the compound is cleared from the system. nih.gov |

| Toxicity | Prediction of various toxicological endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. | Identifies potential safety concerns early in the research process. nih.gov |

Metabolic Fate and Biotransformation Research of 2 5h Furanone, 4 Hydroxymethyl

In Vivo Metabolic Pathway Elucidation

Direct in vivo metabolic pathway elucidation for 2(5H)-Furanone, 4-(hydroxymethyl)-, has not been extensively reported in scientific literature. However, the metabolic fate of a closely related and well-studied compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), provides a strong predictive model for the likely metabolic transformations of 2(5H)-Furanone, 4-(hydroxymethyl)-.

In a human study, the bioavailability and metabolism of HDMF were investigated after administration through fresh strawberry fruit. nih.gov The findings indicated that the primary metabolic route for HDMF is conjugation, leading to its excretion in the urine. nih.gov Following oral application in mice, HDMF was rapidly absorbed by the digestive tract, appearing in the plasma within 5 minutes and reaching maximum concentration between 15 and 45 minutes. nih.gov The compound was gradually eliminated from the plasma after 2 hours. nih.gov This rapid absorption and subsequent elimination suggest an efficient metabolic and clearance process.

Given the structural similarities, it is plausible that 2(5H)-Furanone, 4-(hydroxymethyl)- would also undergo rapid absorption followed by metabolic conjugation and excretion. The presence of a hydroxyl group in its structure makes it a prime candidate for phase II metabolic reactions.

Identification of Metabolites and Conjugates (e.g., glucuronides, glucosides)

The primary metabolites of hydroxylated furanones identified in mammalian systems are glucuronide conjugates. In the case of HDMF, a significant portion of the administered dose was excreted as HDMF glucuronide in human urine. nih.gov Specifically, female and male volunteers excreted 81–94% and 59–69% of the total HDMF dose as its glucuronide conjugate, respectively. nih.gov Notably, neither free HDMF nor its β-D-glucoside or 6'-O-malonyl derivative were detected in human urine, highlighting glucuronidation as the major metabolic pathway in humans. nih.gov

In addition to glucuronides, glucosides of furanones have been identified, particularly in plant and microbial systems. Research has demonstrated the successful glucosylation of various 3(2H)- and 2(5H)-furanones using plant-derived glucosyltransferases. nih.gov This process involves the transfer of a glucose molecule to the furanone, resulting in the formation of a glucoside. These glucosides are often odorless and exhibit increased water solubility and stability compared to their aglycones. nih.gov While this has been primarily explored for biotechnological applications, the formation of glucosides represents a potential metabolic conjugation pathway.

The following table summarizes the identified conjugates for the related compound HDMF.

| Compound Name | Conjugate Type | System of Identification | Reference |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Glucuronide | Human | nih.gov |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | β-D-glucoside | Plant | nih.gov |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | 6'-O-malonyl-β-D-glucopyranoside | Plant | nih.gov |

Based on this evidence, the primary metabolite of 2(5H)-Furanone, 4-(hydroxymethyl)- in mammals is likely to be its glucuronide conjugate. The formation of glucoside conjugates is also a possibility, particularly in the context of microbial or plant-based interactions.

Enzymatic Biotransformation Processes in Mammalian and Microbial Systems

The biotransformation of furanones is mediated by specific enzymes in both mammalian and microbial systems.

Mammalian Systems:

In mammals, the key enzymatic process for the metabolism of hydroxylated furanones is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com UGTs are a superfamily of enzymes that transfer a glucuronic acid moiety from UDP-glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. hyphadiscovery.com Although specific UGT isoforms responsible for the glucuronidation of 2(5H)-Furanone, 4-(hydroxymethyl)- have not been identified, it is the primary enzymatic pathway anticipated for its metabolism in the liver.

Microbial Systems:

Microorganisms possess a diverse array of enzymes capable of biotransforming furanones. Research has shown that various bacteria and fungi can degrade furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), which shares structural similarities with the target compound. The microbial degradation of HMF typically involves oxidation and reduction reactions. nih.govlu.se For instance, certain bacteria can oxidize HMF to 2,5-furandicarboxylic acid (FDCA), which then enters central metabolic pathways. nih.gov Other microbes can reduce HMF to 2,5-bis(hydroxymethyl)furan (BHMF). lu.se

Furthermore, microbial enzymes have been successfully employed for the synthesis of furanone glucosides. A study identified several plant glucosyltransferases, expressed in E. coli, that could efficiently transfer glucose to various 2(5H)- and 3(2H)-furanones. nih.gov This whole-cell biotransformation system demonstrates the potential for microbial enzymes to produce glycosylated derivatives of furanones. This process not only alters the chemical properties of the compounds but can also be harnessed for the biotechnological production of novel furanone derivatives. nih.gov

The table below lists enzymes and microbial systems involved in the biotransformation of related furanone compounds.

| Enzyme/Microbial System | Transformation Reaction | Substrate | Product | Reference |

| Plant Glucosyltransferases (in E. coli) | Glucosylation | Sotolone, Maple furanone, Furaneol, Homofuraneol | Corresponding β-D-glucopyranosides | nih.gov |

| Cupriavidus basilensis HMF14 | Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | nih.gov |

| Mycobacterium sp. MS1601 | Reduction | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | lu.se |

Environmental Research and Degradation Studies of Furanones

Formation as Disinfection By-products in Water Treatment Systems

The disinfection of drinking water is a critical process for public health, primarily aimed at eliminating pathogenic microorganisms. However, chemical disinfectants, most commonly chlorine, can react with natural organic matter (NOM) present in raw water sources to form a variety of disinfection by-products (DBPs). tum.dewikipedia.org Halogenated furanones, such as the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are a recognized class of DBPs formed during the chlorination of water containing humic and fulvic acids, which are major components of NOM. wikipedia.orgscilit.comnih.gov

While much of the research has centered on halogenated furanones due to their significant mutagenic properties, the formation of non-halogenated furanone structures is also plausible. The general mechanism for the formation of furanone-like DBPs from phenolic precursors, which are subunits of humic substances, involves the oxidation and opening of the aromatic ring, followed by an intramolecular cyclization to form a five-membered furanone ring. nih.gov

The formation of these compounds is influenced by several factors, including the concentration and nature of NOM, chlorine dose, pH, and temperature. wikipedia.orgnih.gov Studies have shown that different water treatment processes can affect the formation of furanone DBPs. For instance, the use of chloramines instead of free chlorine and the implementation of filtration methods can help reduce their formation. nih.gov

Table 1: Factors Influencing the Formation of Furanone Disinfection By-products

| Factor | Influence on Furanone DBP Formation |

| Natural Organic Matter (NOM) | Higher concentrations of NOM, particularly humic and fulvic acids, provide more precursors for DBP formation. wikipedia.org |

| Chlorine Dose | Increased chlorine dosage can lead to higher concentrations of chlorinated DBPs. nih.gov |

| pH | The pH of the water can affect the reaction kinetics and the stability of the formed DBPs. nih.gov |

| Temperature | Higher temperatures can accelerate the chemical reactions leading to DBP formation. wikipedia.org |

| Water Treatment Processes | Filtration and the use of alternative disinfectants like chloramines can reduce the formation of certain furanone DBPs. nih.gov |

Although direct studies on the formation of 2(5H)-Furanone, 4-(hydroxymethyl)- as a DBP are limited, its structural similarity to other identified furanone by-products suggests that it could potentially be formed through similar reaction pathways involving the oxidation of specific organic precursors present in natural waters during disinfection.

Environmental Fate and Persistence Research

The environmental fate of a chemical compound determines its potential for transport, accumulation, and transformation in various environmental compartments. For 2(5H)-Furanone, 4-(hydroxymethyl)-, understanding its persistence is key to assessing its potential environmental impact.

The stability of furanone derivatives in aqueous environments is known to be influenced by factors such as pH. tum.de For instance, studies on other furanones have shown that they can be unstable under certain pH conditions, undergoing hydrolysis or isomerization. tum.deosi.lv 5-Hydroxy-2(5H)-furanone, a related compound, exists in equilibrium with its ring-chain tautomer, cis-β-formylacrylic acid, and can isomerize to succinic anhydride (B1165640) under certain conditions. wikipedia.org Heating in a strongly basic solution can lead to hydration to form succinic acid. wikipedia.org

Photodegradation is another significant pathway for the removal of organic compounds from the aquatic environment. umn.eduresearchgate.net Furanoid compounds, in general, are expected to react in the atmosphere and can be degraded by UV-vis photolysis. acs.org The presence of a chromophore in the furanone structure, which absorbs light in the UV spectrum, suggests that 2(5H)-Furanone, 4-(hydroxymethyl)- could be susceptible to direct photolysis by sunlight. acs.org The rate and products of photodegradation would depend on the specific environmental conditions, including water clarity, depth, and the presence of other photosensitizing substances. nih.gov

Biodegradation Pathways and Microbial Involvement in Furanone Transformation

Biodegradation by microorganisms is a crucial process for the natural attenuation of organic pollutants in the environment. The ability of microbial communities to metabolize furanone structures is a key factor in determining the ultimate fate of compounds like 2(5H)-Furanone, 4-(hydroxymethyl)-.

Research has shown that various bacteria possess the metabolic capability to degrade furanic compounds. nih.gov For instance, some bacterial strains can utilize furan (B31954) derivatives as a sole carbon and energy source. nih.gov The initial steps in the microbial degradation of furan-containing compounds often involve oxidation and ring-opening reactions.

Enzymes play a critical role in these transformation processes. Glucosyltransferases, for example, have been shown to glucosylate furanones, a process that can alter their solubility and stability. nih.gov The enzymatic hydrolysis of furanone derivatives has also been observed, with esterase activity being responsible for the cleavage of certain bonds. tum.de

While specific bacterial strains and enzymatic pathways for the degradation of 2(5H)-Furanone, 4-(hydroxymethyl)- have not been extensively documented, the existing literature on the microbial metabolism of other furanones provides a framework for its likely biodegradation. It is probable that microorganisms capable of degrading other hydroxylated or substituted furanones could also transform this compound. The biodegradation pathway would likely involve initial enzymatic attacks on the hydroxyl or furanone ring, leading to intermediates that can be funneled into central metabolic pathways.

Emerging Research Directions and Future Perspectives for 2 5h Furanone, 4 Hydroxymethyl

Development of Novel Therapeutic Agents

The furanone scaffold, a core component of 2(5H)-Furanone, 4-(hydroxymethyl)-, is present in a multitude of natural products that exhibit a wide array of biological activities. researchgate.net This has spurred investigations into its potential as a foundational structure for new therapeutic agents. Derivatives of 2(5H)-furanone have been a focus of study for their potential antimicrobial, anti-inflammatory, and antitumor properties. nih.gov

Research has shown that certain furanone derivatives possess notable biological activities. For instance, some have demonstrated the ability to inhibit the growth of cancer cell lines, including HeLa and HepG2. researchgate.net Specifically, derivatives of 3,4-diaryl-2(5H)-furanone have shown potent cytotoxic activities against various cancer cell lines. nih.gov The antibacterial activities of 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofuran derivatives have also been evaluated, revealing high efficacy in both in vitro and in vivo studies. researchgate.net

Furthermore, the furanone structure is being explored for its role in combating antibiotic resistance. Derivatives of 2(5H)-furanone have been actively studied for their potential as antimicrobial and biofilm-preventing agents. nih.gov Some furanones have been found to disrupt quorum sensing, a cell-to-cell communication process in bacteria that is often crucial for biofilm formation and virulence. nih.govnih.gov For example, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to disrupt quorum sensing in Vibrio harveyi by interfering with the DNA-binding activity of the master regulator protein LuxRVh. psu.edu This mechanism suggests a potential for developing broad-spectrum biocontrol agents.

The antioxidant properties of furanone derivatives are also a significant area of research. chemimpex.com Some studies suggest that these compounds may have a protective effect against oxidative stress, which is implicated in numerous diseases.

Table 1: Investigated Therapeutic Applications of Furanone Derivatives

| Therapeutic Area | Research Finding |

| Anticancer | Derivatives exhibited cytotoxicity against HeLa and HepG2 cell lines. researchgate.net |

| Certain 3,4-diaryl-2(5H)-furanones showed potent cytotoxic activities. nih.gov | |

| Antibacterial | 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofuran derivatives showed high antibacterial activity. researchgate.net |

| Furanones disrupt quorum sensing and biofilm formation. nih.govnih.govnih.gov | |

| Antioxidant | Furanone derivatives have shown antioxidant properties. chemimpex.com |

Applications in Green Chemistry and Sustainable Synthesis

In an era increasingly focused on sustainability, 2(5H)-Furanone, 4-(hydroxymethyl)- and related compounds are gaining attention as valuable bio-based building blocks. und.edu The ability to synthesize these compounds from renewable resources like biomass aligns with the principles of green chemistry, aiming to reduce reliance on fossil fuels. und.edu

(S)-5-hydroxymethyl-2(5H)-furanone, a chiral form, is recognized as a versatile chemical intermediate that can be produced from biomass-derived starting materials like 5-hydroxymethylfurfural (B1680220) and levoglucosenone. und.edu Its structure, featuring a double bond, a lactone ring, and a primary alcohol, makes it a valuable platform for synthesizing a variety of other molecules. und.edu

The conversion of these bio-based furanones into sustainable chemicals is crucial for economic and environmental reasons. Researchers are exploring efficient and environmentally friendly methods for these transformations. For example, the dimerization of protoanemonin, a related compound, under mild heating offers a green pathway to synthesizing anemonin, avoiding hazardous reagents and improving yields. und.edu Similarly, the synthesis of 5-hydroxy-2(5H)-furanone from furfural (B47365) using a titanium silicate (B1173343) molecular sieve catalyst represents an efficient and green chemical process. rsc.orgchemrxiv.org

These platform chemicals serve as a bridge between the complex polymers found in biomass and the value-added chemicals used in industry. researchgate.net For instance, 5-hydroxy-2(5H)-furanone is being investigated as a versatile platform for producing C4 industrial chemicals like maleic acid and 1,4-butanediol, which are traditionally derived from petroleum. chemrxiv.orgresearchgate.net

Interdisciplinary Research Integrating Omics Technologies

The integration of "omics" technologies—genomics, proteomics, and metabolomics—is providing deeper insights into the biological roles and mechanisms of 2(5H)-Furanone, 4-(hydroxymethyl)- and its derivatives. Metabolomics, the comprehensive analysis of small molecule metabolites, is a particularly powerful tool for understanding how these compounds interact within a biological system. mdpi.com

By analyzing the metabolic profiles of organisms, researchers can identify changes induced by the presence of furanones. This approach has been used to study the effects of these compounds on cellular signaling and metabolism. For example, metabolomics can help elucidate the biosynthetic pathways of furanones in different organisms, such as the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in fruits. nih.govresearchgate.net Understanding these pathways is essential for developing biotechnological methods for their production. cnif.cn

In the context of drug discovery, omics technologies can help identify the molecular targets of furanone derivatives. For instance, studies on andrographolide, a diterpenoid lactone with a furanone-like structure, have shown that it can bind to a range of protein targets, including those involved in inflammation and cell signaling. wikipedia.org This level of detail is crucial for designing more effective and specific therapeutic agents.

Furthermore, omics can be applied to understand the complex interactions in co-cultures of microorganisms. Metabolomics-guided studies have led to the discovery of new bioactive compounds produced when different fungal strains are grown together, a process that can be influenced by signaling molecules like furanones. mdpi.com